molecular formula C28H32N4O2 B074806 Chromopyrazol CAS No. 1433-81-4

Chromopyrazol

Cat. No. B074806
CAS RN: 1433-81-4
M. Wt: 456.6 g/mol
InChI Key: ZXGDQOJRQLRPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromopyrazol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. Chromopyrazol is a heterocyclic compound that contains both pyrazole and chromene moieties. It has been synthesized using various methods, and its unique structure has led to extensive research on its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of Chromopyrazol is not well understood, but it is believed to interact with various enzymes and receptors in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Chromopyrazol has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes.

Biochemical And Physiological Effects

Chromopyrazol has been shown to have several biochemical and physiological effects. In particular, it has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Chromopyrazol has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using Chromopyrazol in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, one limitation is that its mechanism of action is not well understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on Chromopyrazol. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential as a plant growth regulator and pesticide. Additionally, Chromopyrazol could be used as a building block for the synthesis of novel materials with unique properties.
In conclusion, Chromopyrazol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure and potential applications have led to extensive research on its mechanism of action, biochemical and physiological effects, and potential future directions. While there are still many unanswered questions about Chromopyrazol, its potential applications make it an exciting area of research in the scientific community.

Synthesis Methods

The synthesis of Chromopyrazol can be achieved using several methods, including the reaction of 3-aminopyrazole with chromone in the presence of a catalyst. Another method involves the reaction of 3-formylchromone with hydrazine hydrate and subsequent reaction with acetic anhydride. The synthesis of Chromopyrazol is a straightforward process and can be accomplished using readily available starting materials.

Scientific Research Applications

Chromopyrazol has been studied extensively for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a plant growth regulator and as a pesticide. In materials science, it has been used as a fluorescent probe and as a building block for the synthesis of novel materials.

properties

CAS RN

1433-81-4

Product Name

Chromopyrazol

Molecular Formula

C28H32N4O2

Molecular Weight

456.6 g/mol

IUPAC Name

4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C28H32N4O2/c1-20-26(27(33)32(31(20)6)25-10-8-7-9-11-25)28(34,21-12-16-23(17-13-21)29(2)3)22-14-18-24(19-15-22)30(4)5/h7-19,34H,1-6H3

InChI Key

ZXGDQOJRQLRPQQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.